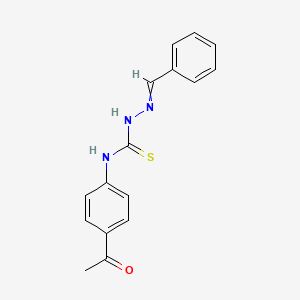
N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylphenyl group, a benzylidene moiety, and a hydrazine-1-carbothioamide functional group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide typically involves the condensation reaction between 4-acetylphenylhydrazine and benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the aid of a catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-Acetylphenyl)quinoline-3-carboxamide
Uniqueness
N-(4-Acetylphenyl)-2-benzylidenehydrazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and potential therapeutic benefits, making it a valuable compound for further research and development.
Properties
CAS No. |
144076-45-9 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-acetylphenyl)-3-(benzylideneamino)thiourea |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)14-7-9-15(10-8-14)18-16(21)19-17-11-13-5-3-2-4-6-13/h2-11H,1H3,(H2,18,19,21) |
InChI Key |
BNYRHSPJLKOTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
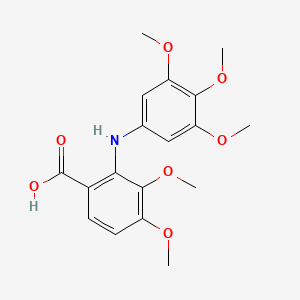
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
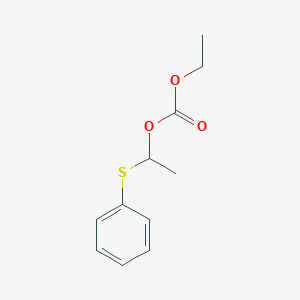
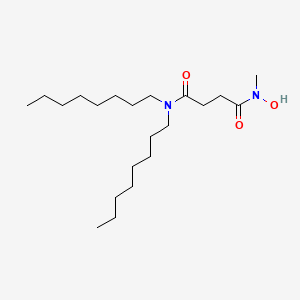
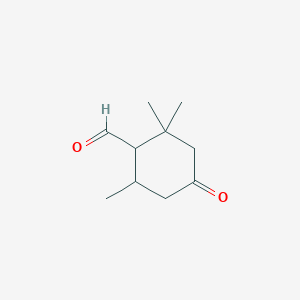


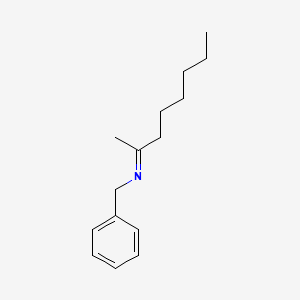
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
